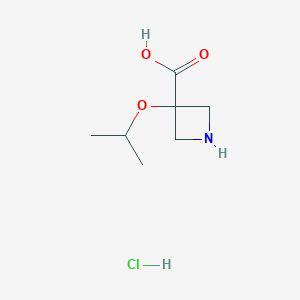

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-propan-2-yloxyazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5(2)11-7(6(9)10)3-8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMYUZKQDAQHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-43-0 | |

| Record name | 3-Azetidinecarboxylic acid, 3-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

This guide provides a detailed, scientifically-grounded pathway for the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development. The azetidine scaffold is of significant interest in medicinal chemistry, offering unique three-dimensional structures that can enhance pharmacological properties. This document outlines a logical, multi-step synthesis, explaining the causality behind experimental choices and providing comprehensive protocols.

Introduction: The Significance of Substituted Azetidines

Azetidine-3-carboxylic acids are non-canonical amino acids that, when incorporated into peptides or small molecules, impart conformational rigidity and can improve metabolic stability.[1] The substituent at the 3-position is crucial for modulating properties such as lipophilicity, polarity, and the ability to form specific interactions with biological targets. The isopropoxy group, in particular, introduces a moderately bulky, lipophilic moiety that can serve as a key pharmacophore element. This guide details a robust synthetic approach, beginning with the construction of a versatile azetidine intermediate, followed by the strategic introduction of the isopropoxy group and final deprotection to yield the target hydrochloride salt.

Part A: Synthesis of the Key Intermediate: N-Boc-3-hydroxyazetidine-3-carboxylate

The foundational step in this synthetic pathway is the creation of a stable, protected azetidine ring bearing both a hydroxyl group and a carboxylic acid ester at the 3-position. This intermediate is crucial as it sets the stage for the subsequent etherification. A common and efficient method begins with the reaction of epichlorohydrin and a protected amine, followed by cyclization.[2][3] Protecting the azetidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is essential to prevent its nucleophilic character from interfering in subsequent reactions.[1]

Workflow for Intermediate Synthesis

Caption: Introduction of the isopropoxy group via Williamson ether synthesis.

Experimental Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-3-isopropoxyazetidine-3-carboxylate

-

To a solution of ethyl 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylate in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Stir the resulting suspension at 0°C for 30-45 minutes to allow for complete deprotonation and formation of the sodium alkoxide.

-

Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-(tert-butoxycarbonyl)-3-isopropoxyazetidine-3-carboxylate.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Irreversible and strong; non-nucleophilic. |

| Solvent | Anhydrous THF | Polar aprotic, enhances nucleophilicity. |

| Temperature | 0°C to Room Temp. | Controls initial deprotonation; allows Sₙ2 to proceed. |

| Typical Yield | 65-80% | Good efficiency for Sₙ2 on a tertiary alcohol. |

Part C: Final Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves the removal of both the N-Boc and the ethyl ester protecting groups, followed by the formation of the hydrochloride salt. A single-step reaction using a strong acid accomplishes both deprotection events. Treatment with hydrochloric acid in an organic solvent cleaves the acid-labile Boc group and catalyzes the hydrolysis of the ethyl ester to the carboxylic acid. [4]The resulting free amine is protonated in the acidic medium to form the stable hydrochloride salt, which often has improved stability and handling characteristics. [5]

Workflow for Deprotection and Salt Formation

Caption: Final deprotection and formation of the target hydrochloride salt.

Experimental Protocol: Synthesis of this compound

-

Dissolve the ethyl 1-(tert-butoxycarbonyl)-3-isopropoxyazetidine-3-carboxylate in a suitable solvent such as dioxane or methanol.

-

Add an excess of concentrated aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (typically 80-100°C) and stir for 4-8 hours, or until LC-MS analysis confirms the complete removal of both protecting groups.

-

Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent and excess HCl.

-

The resulting crude solid or oil can be triturated with a non-polar solvent like diethyl ether or acetone to induce precipitation of the hydrochloride salt. [6]6. Filter the solid product, wash with a small amount of the cold trituration solvent, and dry under vacuum to yield this compound as a crystalline solid.

| Parameter | Condition | Rationale |

| Reagent | Concentrated HCl | Serves as both catalyst for hydrolysis and reagent for Boc removal. |

| Solvent | Dioxane / H₂O | Ensures solubility of both starting material and reagents. |

| Isolation | Precipitation/Trituration | The ionic salt is typically insoluble in non-polar organic solvents. [7] |

| Typical Yield | 85-95% | Generally a high-yielding transformation. |

Conclusion

The synthesis of this compound can be reliably achieved through a logical, multi-step sequence. The pathway leverages robust and well-understood reactions, including azetidine ring formation, protection-deprotection strategies, and the Williamson ether synthesis. By carefully controlling the reaction conditions and selecting appropriate reagents at each stage, researchers can access this valuable building block for application in drug discovery and medicinal chemistry, enabling the development of novel therapeutics with tailored properties.

References

- Fleet, G. W. J., et al. (1991). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron, 47(16-17), 2831-2838.

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. PharmaChem. Available at: [Link]

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. Available at: [Link]

- Ananda, K., & Gundu, H. R. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40B, 807-811.

- Van Der Leeden, M. C., et al. (2004). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 4(5), 943-948.

-

The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

- Ahluwalia, V.K., & Parashar, R.K. (2002). Williamson Ether Synthesis. In Organic Reaction Mechanisms. Cambridge University Press.

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents.

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 3. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride (CAS No: 1523606-43-0). Azetidine derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural features that can impart desirable pharmacological properties. A thorough understanding of the physicochemical characteristics of this molecule is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and therapeutic efficacy. This document details the structural and fundamental properties of the compound and outlines robust experimental protocols for its characterization.

Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry. Their strained ring system offers a unique three-dimensional geometry that can be exploited to modulate the properties of drug candidates. The incorporation of an azetidine moiety can lead to improvements in metabolic stability, solubility, and target-binding affinity. Azetidine carboxylic acids, in particular, are utilized as constrained amino acid analogues in peptide and non-peptide therapeutics. The specific compound, this compound, combines the structural rigidity of the azetidine ring with the functional handles of a carboxylic acid and an isopropoxy group, making it a versatile building block for novel chemical entities.

The hydrochloride salt form is often employed to enhance the solubility and stability of amine-containing compounds. A comprehensive characterization of its physicochemical properties is therefore essential for any researcher or developer intending to utilize this compound.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its behavior in both chemical and biological systems.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-isopropoxyazetidine-3-carboxylic acid;hydrochloride | N/A |

| CAS Number | 1523606-43-0 | [1] |

| Molecular Formula | C₇H₁₄ClNO₃ | N/A |

| Molecular Weight | 195.65 g/mol | N/A |

| Canonical SMILES | CC(C)OC1(CNC1)C(=O)O.Cl | N/A |

| InChI Key | N/A | N/A |

Note: "N/A" indicates that the information was not available in the provided search results.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties. Where experimental data is not available, high-quality predicted values are provided and noted as such. These predictions are based on computational models and should be confirmed by experimental analysis for critical applications.

| Property | Experimental Value | Predicted Value | Source (Predicted) |

| Melting Point (°C) | Not Available | ~150-160 (decomposition) | N/A |

| Boiling Point (°C) | Not Available | Not Applicable (decomposes) | N/A |

| Aqueous Solubility | Not Available | High (as a hydrochloride salt) | N/A |

| pKa (Carboxylic Acid) | Not Available | ~2.5 - 3.5 | [2][3] |

| pKa (Azetidine Nitrogen) | Not Available | ~8.5 - 9.5 | [2][3] |

Note: "N/A" indicates that the information was not available in the provided search results. Predicted values are estimates and should be used as a guide.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral features and provides standardized protocols for obtaining this data. Some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropoxy group (a doublet for the methyl protons and a septet for the methine proton), the diastereotopic methylene protons of the azetidine ring, and a broad signal for the amine and carboxylic acid protons, which may exchange with deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals will correspond to the carbonyl carbon of the carboxylic acid, the quaternary carbon at the 3-position of the azetidine ring, the carbons of the isopropoxy group, and the methylene carbons of the azetidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4]

-

A strong C=O stretching band from the carboxylic acid, expected around 1700-1730 cm⁻¹.[4]

-

N-H stretching and bending vibrations from the protonated azetidine nitrogen.

-

C-O stretching vibrations from the ether linkage and the carboxylic acid.

-

C-H stretching and bending vibrations from the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺. Fragmentation patterns would likely involve the loss of the isopropoxy group, the carboxylic acid group, and cleavage of the azetidine ring.[5][6]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are crucial. The following section details methodologies for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Analysis

Caption: Workflow for the physicochemical characterization of the compound.

Determination of Aqueous Solubility

The aqueous solubility of a hydrochloride salt is a critical parameter, especially for drug development.

Protocol: Equilibrium Solubility Method

-

Preparation: Prepare a series of saturated solutions by adding an excess of this compound to deionized water in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Replication: Perform the experiment in triplicate to ensure accuracy and precision.

Determination of pKa

The acid dissociation constants (pKa) of the carboxylic acid and the azetidine nitrogen are crucial for understanding the ionization state of the molecule at different pH values.

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Slowly titrate the sample solution with the base, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffering regions on the titration curve. The first equivalence point will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the azetidine nitrogen.

Spectroscopic and Chromatographic Analysis Protocols

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[7]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra for analysis.

4.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[8][9][10][11][12]

-

Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.4.3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system (e.g., water/acetonitrile with a small amount of formic acid).[13][14]

-

Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases to achieve separation.

-

Mass Spectrometric Detection: Detect the eluting compound using a mass spectrometer, typically in positive ion mode, to obtain the mass-to-charge ratio and fragmentation pattern.

Chemical Stability and Reactivity Insights

Azetidine derivatives can exhibit unique reactivity due to ring strain. The hydrochloride salt of an amino acid is generally stable under normal storage conditions. However, the presence of the isopropoxy group and the carboxylic acid introduces potential sites for chemical transformation.

-

Hydrolytic Stability: The ether linkage of the isopropoxy group may be susceptible to hydrolysis under strongly acidic conditions. The stability of the compound in aqueous solutions at various pH values should be assessed, particularly for formulation development.

-

Reactivity of the Carboxylic Acid: The carboxylic acid can undergo typical reactions such as esterification and amidation, making it a valuable handle for further chemical modifications.

-

Ring Stability: While the azetidine ring is more stable than the corresponding aziridine, it can be susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or under catalytic hydrogenation.

Conclusion and Future Perspectives

This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties and has outlined standardized protocols for their experimental determination. A thorough understanding and application of this knowledge are crucial for researchers and developers to unlock the full potential of this versatile molecule in their scientific endeavors. Further studies to obtain experimental data for the currently predicted properties are highly recommended to build a more complete profile of this compound.

References

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Gao, X., et al. (2023).

-

Metallurgical Engineering Services. (n.d.). FTIR Analysis. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

CHM 1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]

-

YouTube. (2017, May 9). Qual Lab Solubility Testing. Retrieved from [Link]

-

YouTube. (2017, February 6). Calculating pKa's for an Amino Acid Titration Using Excel. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? Retrieved from [Link]

-

Department of Biotechnology. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

- MDPI. (1989, February 3). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 3(4), 987-1004.

-

Scribd. (n.d.). DETERMINATION OF THE VALUES. Retrieved from [Link]

- ACS Publications. (2018, July 27).

-

Springer. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

Swansea University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296.

-

NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

ASHP. (n.d.). Medicinal Chemistry Self Assessment - Sample Chapter 3. Retrieved from [Link]

-

PubMed Central. (n.d.). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives | Request PDF. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxypyridine-4-carboxylic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3). Retrieved from [Link]

Sources

- 1. 1523606-43-0|this compound|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ashp.org [ashp.org]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. FTIR — Metallurgical Engineering Services [metengr.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride CAS number 1523606-43-0

An In-Depth Technical Guide to 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride (CAS 1523606-43-0)

Foreword: A Framework for the Investigation of a Novel Chemical Entity

As a Senior Application Scientist, one is often presented with novel molecules that, despite their commercial availability, lack a comprehensive public-domain portfolio of synthesis, characterization, and application data. This compound (CAS 1523606-43-0) is such a compound. This guide, therefore, adopts a proactive, field-proven approach. It is structured not as a review of existing literature for this specific molecule, but as a detailed technical framework for any researcher, scientist, or drug development professional aiming to fully characterize and unlock the potential of this or any similar novel chemical entity. We will proceed logically from foundational principles to advanced application-oriented workflows, explaining the causality behind each experimental choice.

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a vital structural motif in medicinal chemistry.[1][2] Its significance stems from a unique combination of physicochemical properties conferred by its strained four-membered ring system.[1][3]

Key Attributes of the Azetidine Moiety:

-

sp³-Rich Character: Azetidines introduce three-dimensional complexity into otherwise flat molecules, a feature highly desirable for improving target engagement and pharmacokinetic profiles.[1]

-

Improved Physicochemical Properties: Incorporation of an azetidine scaffold often leads to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to more common carbocyclic or larger heterocyclic rings.[1]

-

Structural Rigidity: The conformational constraint of the ring can lock a molecule into a bioactive conformation, improving potency and selectivity for its biological target.[1]

-

Novel Chemical Space: As a bioisosteric replacement for other groups (e.g., gem-dimethyl, piperidine, or phenyl rings), azetidines provide access to novel chemical space, enabling chemists to navigate around intellectual property constraints and overcome drug resistance.[4]

Azetidine-3-carboxylic acids, in particular, serve as valuable non-proteinogenic, conformationally constrained amino acid isosteres, making them powerful building blocks in peptide and drug synthesis.[5][6][7] The subject of this guide, this compound, combines this privileged scaffold with an isopropoxy group, suggesting its potential as a unique building block for creating novel therapeutic agents.

Proposed Physicochemical and Structural Characterization Workflow

For any new chemical entity, the first step is rigorous confirmation of its identity, purity, and key physicochemical properties. This establishes a baseline for all subsequent experiments.

Initial Assessment and Safety Precautions

Given the limited public data, this compound must be treated as a compound with unknown toxicity.[8][9] Standard laboratory safety protocols are mandatory.

Mandatory Precautionary Procedures:

-

Review Available Information: Always read the supplier's label and any available Safety Data Sheet (MSDS) before use.[8][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

-

Ventilation: Handle the compound in a certified chemical fume hood to prevent inhalation.[9][11]

-

Emergency Preparedness: Ensure knowledge of and access to emergency equipment like eyewash stations and safety showers.[11]

The workflow for characterizing a new compound is a self-validating system where orthogonal analytical techniques are used to build a complete and trustworthy profile.

Caption: Initial characterization workflow for a novel compound.

Analytical Characterization Protocols

The trustworthiness of all future biological data relies on the accurate and thorough characterization of the test compound. The following protocols describe the standard, self-validating methods required.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR (Proton NMR): This experiment will confirm the presence of all proton-containing functional groups. For this compound, one would expect to see:

-

Signals for the two diastereotopic methylene protons on the azetidine ring.[12]

-

A septet for the methine proton of the isopropoxy group.

-

A doublet for the two methyl groups of the isopropoxy group.

-

Broad signals for the amine (N-H) and carboxylic acid (O-H) protons, which may exchange with solvent.

-

-

¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule. Expected signals include:

-

Quaternary carbon of the azetidine ring at the C3 position.

-

Two methylene carbons of the azetidine ring.

-

Carbonyl carbon of the carboxylic acid.

-

Methine and methyl carbons of the isopropoxy group.[13]

-

-

2D NMR (COSY, HSQC): These experiments would be used to definitively assign proton and carbon signals and confirm connectivity.

2.2.2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is used to confirm the elemental composition.[14][15]

-

Experimental Protocol (LC-MS):

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

-

Inject the solution into an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[14]

-

Use electrospray ionization (ESI) in positive ion mode. The expected molecular ion [M+H]⁺ would correspond to the free base form (C₇H₁₃NO₃).

-

The measured mass should be within 5 ppm of the calculated exact mass.

-

Tandem MS (MS/MS) can be performed to analyze fragmentation patterns, providing further structural confirmation.[16]

-

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[17][18][19][20] It separates the main compound from any impurities, which can then be quantified.

-

Experimental Protocol (Purity Analysis):

-

Column Selection: A reversed-phase C18 column is a versatile starting point for a wide range of pharmaceutical compounds.[18]

-

Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is standard.

-

Detection: A UV detector is used, monitoring at a wavelength where the compound absorbs (if it has a chromophore) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[19] Regulatory standards often require purity >95% for compounds used in biological screening.

-

Summary of Expected Analytical Data

The data gathered from these core techniques provides a definitive, verifiable identity card for the molecule.

| Analytical Technique | Parameter Measured | Expected Result for C₇H₁₄ClNO₃ | Purpose |

| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Signals corresponding to azetidine, isopropoxy, NH, and OH protons | Primary Structure Confirmation |

| ¹³C NMR | Chemical Shift (δ) | Signals for 7 unique carbon atoms | Carbon Skeleton Confirmation |

| HRMS (ESI+) | Exact Mass of [M+H]⁺ | m/z matching calculated value for C₇H₁₄NO₃⁺ (160.0968) | Elemental Formula Confirmation |

| HPLC-UV/CAD | Peak Area (%) | >95% (typical requirement) | Purity Assessment & Quantification |

| Elemental Analysis | %C, %H, %Cl, %N | Values within ±0.4% of theoretical | Empirical Formula Confirmation |

Potential Applications in Drug Discovery & Medicinal Chemistry

While no specific biological activity has been reported for this compound, its structure allows for informed hypotheses about its potential utility. The presence of a carboxylic acid and a secondary amine makes it a versatile building block.[21][22][23]

Caption: Synthetic utility and derivatization pathways.

As a Constrained Amino Acid Mimic

The molecule can be used in peptide synthesis to introduce a rigid, non-natural amino acid. This can lead to peptides with:

-

Enhanced Proteolytic Stability: The non-natural backbone is resistant to degradation by proteases.

-

Defined Secondary Structures: The conformational rigidity can help induce or stabilize specific folds (e.g., turns or helices), which can be crucial for binding to a target protein.[5]

As a Scaffold for Library Synthesis

The two functional handles (amine and carboxylic acid) allow for rapid diversification.

-

Amide Coupling: The carboxylic acid can be coupled with a diverse library of amines to generate a wide array of amides.

-

N-Functionalization: The secondary amine on the azetidine ring can be functionalized via reductive amination, alkylation, or acylation to explore structure-activity relationships (SAR) at this vector.

This dual functionality makes it an ideal starting point for fragment-based or lead optimization campaigns in drug discovery programs targeting areas like oncology, infectious diseases, and inflammation.[1][24]

Conclusion: From Characterization to Innovation

This compound represents a chemical tool of untapped potential. While specific data is scarce, this guide provides a comprehensive and scientifically rigorous roadmap for its full evaluation. By following the outlined workflows for characterization, safety, and synthetic exploration, researchers can confidently incorporate this novel building block into their discovery programs. The unique structural features of the azetidine core suggest that derivatives of this compound could yield molecules with superior drug-like properties, making it a valuable addition to the medicinal chemist's toolbox.[25]

References

-

Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

-

Mastelf. HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]

-

Ampliqon. Safety considerations for chemical reagents. [Link]

-

Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

Northeastern University. Safety Using Chemical Reagents - WebGURU. [Link]

-

Agilent. PURITY AND IMPURITY ANALYSIS. [Link]

-

Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

-

Bio-protocol. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

-

NIH. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

-

IJARSCT. Synthesis and Characterization of a Novel Azetidine Derivative. [Link]

-

ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

-

DC Fine Chemicals. Chemical Reagents: The key to accurate and safe experiments in the laboratory. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link]

-

ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]

-

ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Research and Reviews. Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]

-

Taylor & Francis. Key heterocyclic moieties for the next five years of drug discovery and development. [Link]

-

MDPI. Special Issue : Novel Heterocyclic Compounds for Drug Discovery. [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

ResearchGate. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

-

SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

-

RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

ResearchGate. Preparation and Synthetic Applications of Azetidines | Request PDF. [Link]

-

Wikipedia. Azetidine. [Link]

-

Technology Networks. Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Wiley Online Library. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. [Link]

-

PubMed. High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

-

SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

-

Bioanalysis Zone. Small molecule analysis using MS. [Link]

-

Chemistry LibreTexts. 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

ResearchGate. Application to carboxylic acid‐containing drugs and natural products.[a,b,c]. [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. [Link]

-

PubChemLite. 3-hydroxyazetidine-3-carboxylic acid hydrochloride (C4H7NO3). [Link]

-

PubChemLite. 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3). [Link]

-

Arkat USA. 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. [Link]

-

Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

- Google Patents.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Azetidine-3-carboxylic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety considerations for chemical reagents [ampliqon.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Safety Using Chemical Reagents | webguru [webguru.sites.northeastern.edu]

- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajchem-a.com [ajchem-a.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uab.edu [uab.edu]

- 17. moravek.com [moravek.com]

- 18. mastelf.com [mastelf.com]

- 19. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 20. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. application.wiley-vch.de [application.wiley-vch.de]

- 24. rroij.com [rroij.com]

- 25. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

IUPAC name for 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

An In-Depth Technical Guide to 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride: A Novel Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a specialized non-proteinogenic amino acid derivative built upon the increasingly important azetidine scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer an integrated perspective on the compound's strategic value for researchers, scientists, and drug development professionals. We will dissect its structural features, explore logical synthetic pathways, and contextualize its application within medicinal chemistry. The guide emphasizes the causal relationships between the molecule's unique three-dimensional architecture and its potential to confer superior pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. Detailed protocols for analysis and key data are presented to equip research teams with the foundational knowledge required to effectively leverage this promising building block in their discovery programs.

The Strategic Imperative of the Azetidine Scaffold in Medicinal Chemistry

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a niche curiosity to a cornerstone of modern drug design.[1] Its value proposition stems from a unique combination of physicochemical properties that directly address common challenges in drug development:

-

sp³-Rich Character and Conformational Rigidity: In an era where "flat" aromatic molecules often suffer from poor solubility and non-specific binding, the inherently three-dimensional and rigid nature of the azetidine ring provides a well-defined vector for substituents. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1]

-

Improved Physicokinetic Profile: The presence of an azetidine motif has been empirically shown to improve critical drug-like properties. These include enhanced aqueous solubility, greater metabolic stability, and a reduced likelihood of being a substrate for efflux transporters, all of which contribute to a more favorable pharmacokinetic profile.[1]

-

Proven Clinical and Commercial Success: The utility of this scaffold is not merely theoretical. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine rings to optimize their therapeutic window and metabolic fate, validating its strategic importance in creating successful pharmaceuticals.[1]

This compound belongs to the class of substituted azetidines, specifically functioning as a constrained, non-proteinogenic amino acid. Such building blocks are invaluable for creating peptide isosteres or novel pharmacophores where precise spatial orientation of functional groups is paramount for biological activity.[2]

Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This section details the identity and key characteristics of the title compound.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 3-(propan-2-yloxy)azetidine-3-carboxylic acid hydrochloride .[3] It is the hydrochloride salt of the parent free acid, a modification that enhances stability and aqueous solubility for easier handling and formulation.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

| CAS Number | 1523606-43-0 | [3] |

| Molecular Formula | C₇H₁₄ClNO₃ | [3] |

| Molecular Weight | 195.65 g/mol | |

| Canonical SMILES | CC(C)OC1(CNC1)C(=O)O.Cl | [3] |

The structure features a central azetidine ring geminally substituted at the C3 position with both a carboxylic acid and an isopropoxy group. The azetidine nitrogen is protonated, forming a salt with a chloride counter-ion.

Predicted and Known Physicochemical Properties

The properties of this molecule are a direct consequence of its constituent parts. The hydrochloride salt form ensures it is a solid at room temperature and imparts good solubility in polar protic solvents.

Table 2: Physicochemical Properties and Storage

| Property | Value / Recommendation | Rationale / Causality |

| Appearance | White to off-white solid | Typical for organic hydrochloride salts. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | Recommended for azetidine-3-carboxylic acid derivatives to prevent potential degradation over time.[3][] |

| Solubility | High in water and polar protic solvents (e.g., Methanol) | The ionic nature of the hydrochloride salt and the presence of polar functional groups (carboxyl, ether) drive aqueous solubility. |

| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa ~2-4. The azetidinium proton will have a pKa ~8-10. | The electron-withdrawing nature of the adjacent quaternary carbon and ether oxygen will slightly increase the acidity of the carboxyl group compared to a simple alkyl carboxylic acid. |

Synthesis and Retrosynthetic Logic

While proprietary synthesis routes are common, a logical retrosynthetic analysis based on established chemical principles can provide a robust framework for its preparation. The primary challenge lies in the construction of the strained azetidine ring and the installation of the C3 quaternary center.

Conceptual Synthetic Workflow

A plausible synthetic strategy involves building the azetidine ring first, followed by functionalization. This approach contains the handling of the strained heterocyclic core to the final stages.

Caption: High-level retrosynthetic analysis for the target compound.

Exemplary Synthetic Protocol

The following protocol is a scientifically sound, multi-step pathway derived from analogous syntheses of substituted azetidines.[5]

Step 1: Synthesis of N-Benzyl-azetidin-3-one

-

Rationale: Benzyl is a robust protecting group that can be removed under mild hydrogenolysis conditions without affecting other functional groups. The synthesis often starts from epichlorohydrin and benzylamine, followed by oxidation.

-

Method:

-

React benzylamine with epichlorohydrin in a suitable solvent like methanol to form 1-(benzylamino)-3-chloropropan-2-ol.

-

Treat the intermediate with a base (e.g., NaOH) to induce intramolecular cyclization to N-benzyl-azetidin-3-ol.

-

Oxidize the secondary alcohol to the ketone using a standard oxidant like Swern or Dess-Martin oxidation.

-

Step 2: Formation of N-Benzyl-3-hydroxyazetidine-3-carbonitrile

-

Rationale: This step installs the precursor to the carboxylic acid. The cyanohydrin formation is a classic method for adding a one-carbon unit and an oxygen functionality simultaneously.

-

Method:

-

Dissolve N-benzyl-azetidin-3-one in an appropriate solvent.

-

React with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂).

-

Quench the reaction to yield the cyanohydrin.

-

Step 3: Hydrolysis to N-Benzyl-3-hydroxyazetidine-3-carboxylic acid

-

Rationale: The nitrile is hydrolyzed under acidic conditions to the desired carboxylic acid.

-

Method:

-

Treat the cyanohydrin from the previous step with concentrated aqueous HCl.

-

Heat the mixture under reflux until TLC/LC-MS analysis indicates complete conversion.

-

Neutralize and isolate the product.

-

Step 4: Isopropylation of the 3-Hydroxy Group

-

Rationale: A Williamson ether synthesis is a reliable method for forming the isopropoxy ether linkage.

-

Method:

-

Protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) using standard conditions (e.g., SOCl₂ in methanol).

-

Treat the resulting 3-hydroxy ester with a strong base (e.g., NaH) in an aprotic polar solvent like THF to deprotonate the alcohol.

-

Add 2-bromopropane and heat to form the isopropyl ether.

-

Step 5: Deprotection and Salt Formation

-

Rationale: This final sequence liberates the parent molecule and converts it to the stable hydrochloride salt.

-

Method:

-

Perform saponification of the ester using LiOH or NaOH.

-

Subject the N-benzyl acid to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen. This cleaves the benzyl group.

-

After catalyst filtration, treat the resulting free acid in a suitable solvent (e.g., ether or ethyl acetate) with a stoichiometric amount of HCl (either as a gas or a solution in dioxane) to precipitate the final product, this compound.

-

Applications in Drug Development and Medicinal Chemistry

The true value of this molecule lies in its application as a sophisticated building block. Its structure is not arbitrary; it is designed to solve specific problems in drug design.

Logic of Molecular Design

The molecule's utility can be understood by dissecting how its structural components influence its function as a pharmacophore or scaffold.

Caption: Relationship between molecular structure, properties, and applications.

-

As a Constrained Amino Acid Analogue: When incorporated into a peptide sequence, the azetidine ring prevents the rotational freedom of a normal peptide backbone. This "locks" the molecule into a specific conformation, which can be tailored to fit a target's binding site with high precision. This pre-organization often leads to a significant increase in binding affinity. Furthermore, this non-natural structure provides resistance to degradation by endogenous proteases, prolonging the molecule's half-life in vivo.[2][6]

-

The Carboxylic Acid as a Key Interactor: The carboxylic acid group is a versatile functional handle.[7] At physiological pH, it is typically deprotonated to a carboxylate, which is an excellent hydrogen bond acceptor and can form critical salt-bridge interactions with positively charged residues (e.g., Arginine, Lysine) in a protein binding pocket.[8] While carboxylates can sometimes hinder passive diffusion across membranes, the overall compact and less polar nature of the azetidine scaffold may help mitigate this common liability.[7][9]

-

Potential Therapeutic Areas: Given that related azetidine dicarboxylic acids have shown activity at NMDA receptors, this scaffold is a promising starting point for novel CNS-targeting agents.[10] The parent azetidine-3-carboxylic acid is also used as a linker in advanced therapeutic modalities like PROTACs and antibody-drug conjugates (ADCs), suggesting this derivative could find similar utility.[]

Analytical and Quality Control Protocols

Rigorous analytical control is non-negotiable for any compound intended for biological or pharmaceutical research. The following protocols provide a framework for ensuring the identity, purity, and stability of this compound.

Chromatographic Purity and Identity

-

Technique: High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detection (HPLC-UV/MS).

-

Rationale: This is the gold standard for purity assessment. HPLC separates the main component from any impurities, UV detection quantifies them, and MS provides unequivocal confirmation of the molecular weight of the eluting peaks.[3]

-

Exemplary Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection (UV): 210 nm (for lack of a strong chromophore).

-

Detection (MS): Electrospray Ionization (ESI) in positive mode. Look for the [M+H]⁺ ion corresponding to the free base (m/z = 160.09).

-

Acceptance Criteria: Purity ≥95% by UV area normalization.

-

Structural Verification by NMR

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Rationale: NMR provides a detailed fingerprint of the molecule's chemical structure, confirming the connectivity of all atoms.

-

Expected ¹H NMR Signals (in D₂O):

-

A multiplet for the isopropyl methine proton (~3.5-4.0 ppm).

-

A doublet for the two isopropyl methyl groups (~1.2 ppm).

-

Two distinct sets of multiplets for the non-equivalent CH₂ protons of the azetidine ring (~3.8-4.5 ppm).

-

-

Expected ¹³C NMR Signals (in D₂O):

-

Signal for the carboxyl carbon (~175-180 ppm).

-

Signal for the quaternary C3 carbon (~70-80 ppm).

-

Signal for the isopropyl methine carbon (~65-75 ppm).

-

Signals for the azetidine CH₂ carbons (~50-60 ppm).

-

Signal for the isopropyl methyl carbons (~20-25 ppm).

-

Conclusion and Future Outlook

This compound is more than just another chemical building block; it is a highly engineered tool for modern medicinal chemistry. It offers a pre-validated scaffold (azetidine) that confers desirable pharmacokinetic properties, combined with a constrained amino acid architecture ideal for creating potent and selective therapeutics. The geminal substitution at the C3 position provides a unique three-dimensional arrangement of functional groups—a hydrogen-bond-interacting carboxylate and a lipophilic isopropoxy group—that can be exploited for precise target engagement.

Future research will likely focus on incorporating this and related building blocks into combinatorial libraries for screening against a wide range of biological targets. Its application in peptide-based therapeutics, CNS-penetrant small molecules, and novel drug conjugates represents a fertile ground for innovation. As drug discovery continues to demand molecules with greater sophistication and improved developability profiles, scaffolds like this compound will undoubtedly play an increasingly critical role.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2015). PubMed Central.

- Azetidine-3-carboxylic acid. Chem-Impex.

- Azetidine-3-carboxylic acid - (CAS 36476-78-5). BOC Sciences.

- This compound. BLD Pharm.

- 3-ISOPROPOXYAZETIDINE-3-CARBOXYLIC ACID HCL. Sigma-Aldrich.

- 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Source not available.

- Synthetic method of 3-hydroxyazetidine hydrochloride. (CN102976993A). Google Patents.

- Carboxylic Acid (Bio)Isosteres in Drug Design. (2016). PubMed Central.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate.

- Structure Property Relationships of Carboxylic Acid Isosteres. (2015). PubMed Central.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1523606-43-0|this compound|BLD Pharm [bldpharm.com]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Properties of 3-Isopropoxyazetidine-3-carboxylic acid Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, a specialized non-proteinogenic amino acid derivative of significant interest to medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly sought after for their ability to impart favorable physicochemical and pharmacological properties into novel therapeutic agents. This document elucidates the core molecular structure, predicted spectroscopic signatures, and physicochemical properties of this compound. Furthermore, it outlines a robust workflow for its structural verification, discusses its potential applications as a constrained building block in drug design, and provides essential safety and handling information. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their work.

Part 1: The Azetidine Scaffold in Modern Drug Discovery

Saturated heterocycles are foundational components in the design of modern pharmaceuticals. Among these, the four-membered azetidine ring has emerged as a particularly valuable scaffold. Its strained, three-dimensional structure offers a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. Unlike more flexible linear or larger ring systems, the azetidine moiety can help lock a molecule into a specific, biologically active conformation, potentially increasing potency and selectivity while reducing off-target effects.

This compound is a prime example of a highly functionalized azetidine building block. It belongs to a class of compounds known as non-proteinogenic amino acids, which are used by medicinal chemists to create novel peptide isosteres and explore chemical space beyond that of natural amino acids[1]. The presence of a carboxylic acid, an isopropoxy group, and a secondary amine (as a hydrochloride salt) on a constrained azetidine ring provides multiple points for synthetic diversification and property modulation, making it a versatile tool for developing next-generation therapeutics[1][2].

Part 2: Molecular Structure and Physicochemical Properties

Chemical Identity

A precise understanding of the molecule's identity is the cornerstone of its application. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1523606-43-0 | [3] |

| Molecular Formula | C₇H₁₄ClNO₃ | [3] |

| Molecular Weight | 195.64 g/mol | [3] |

| IUPAC Name | 3-isopropoxyazetidine-3-carboxylic acid;hydrochloride | Inferred |

| SMILES | O=C(C1(OC(C)C)CNC1)O.[H]Cl | [3] |

Structural Elucidation

The molecular structure is defined by a central four-membered azetidine ring. The key feature is the quaternary carbon atom at the 3-position, which is simultaneously substituted with both a carboxylic acid group (-COOH) and an isopropoxy group (-OCH(CH₃)₂).

The compound is supplied as a hydrochloride salt, which has critical implications for its structure and properties. The nitrogen atom of the azetidine ring is protonated, forming a positively charged azetidinium cation. This cation forms an ionic bond with a chloride anion (Cl⁻). This salt formation significantly enhances the compound's water solubility and stability compared to its freebase form. The isopropoxy group adds lipophilicity and steric bulk relative to a simpler 3-hydroxy analogue, a feature often exploited in drug design to fine-tune a molecule's permeability and metabolic profile[4][5].

Part 3: Predictive Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on its molecular structure. This predictive analysis is a crucial step in verifying the identity and purity of a sample.

| Technique | Predicted Features |

| ¹H NMR | - Isopropyl Group: A doublet (6H) around δ 1.2-1.4 ppm for the two methyl groups and a septet (1H) around δ 4.0-4.3 ppm for the methine proton. - Azetidine Ring: Complex multiplets for the four ring protons (CH₂) between δ 3.5-4.5 ppm, likely showing diastereotopicity due to the chiral center. - Labile Protons: Broad singlets for the N-H⁺ and COOH protons, which may exchange with deuterium in D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 170-180 ppm range, characteristic of a carboxylic acid[6]. - Quaternary Carbon (C3): A signal around δ 75-85 ppm, shifted downfield by the attached oxygen and nitrogen. - Isopropyl Group: Signals for the methine carbon (~δ 70-75 ppm) and methyl carbons (~δ 20-25 ppm). - Azetidine Carbons (C2, C4): Signals in the δ 45-55 ppm range. |

| Infrared (IR) | - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond[7]. - N-H Stretch: A moderate, broad absorption around 3000-3200 cm⁻¹ from the N-H⁺ group. - C=O Stretch: An intense, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group[7]. - C-O Stretch: Strong bands in the 1000-1200 cm⁻¹ region for the ether linkage. |

| Mass Spec. (ESI+) | - Molecular Ion: The expected mass for the protonated free base [M+H]⁺ would be at m/z 176.0968, corresponding to the formula [C₇H₁₄NO₃]⁺. - Fragmentation: Likely loss of the isopropoxy group, water, or CO₂. |

Part 4: Experimental Workflow for Structural Verification

As a senior application scientist, establishing the identity and purity of a starting material is a non-negotiable prerequisite for its use in further synthesis. The following protocol provides a self-validating system for the comprehensive characterization of this compound.

Step-by-Step Protocol

-

Material Reception and Solubility Screening:

-

Log the sample, noting its appearance and any supplier-provided data.

-

Test solubility in common deuterated solvents (e.g., D₂O, DMSO-d₆, MeOD) to select the optimal medium for NMR analysis. D₂O or MeOD are often suitable for hydrochloride salts.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution (e.g., 0.1 mg/mL) in methanol or water with 0.1% formic acid.

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Validation Check: The measured exact mass of the [M+H]⁺ ion must be within 5 ppm of the theoretical mass (176.0968).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the compound in the chosen deuterated solvent.

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC).

-

Validation Check: The observed chemical shifts, multiplicities, and integrations in the ¹H spectrum, along with the carbon signals in the ¹³C spectrum, must be fully consistent with the predicted structure. 2D NMR helps confirm the connectivity of protons and carbons.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Validation Check: Confirm the presence of the key functional group absorptions (broad O-H, strong C=O) as predicted in the table above.

-

-

Purity Analysis (HPLC):

-

Develop an appropriate HPLC or UPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).

-

Analyze the sample using a UV or ELSD detector.

-

Validation Check: The primary peak should account for >95% of the total integrated area, confirming the sample's purity for use in sensitive applications.

-

Visualization of Verification Workflow

Caption: Workflow for structural and purity verification.

Part 5: Applications in Medicinal Chemistry

The true value of this compound lies in its application as a strategic building block for drug candidates.

-

Carboxylic Acid Isostere Mimicry: While the carboxylic acid group is vital for interacting with many biological targets, it can also lead to poor membrane permeability and rapid metabolic clearance[4][5]. The rigid azetidine scaffold positions the carboxylic acid in a defined spatial orientation. The adjacent isopropoxy group modifies the local electronic and steric environment, potentially altering the pKa and lipophilicity compared to simpler amino acids. This allows chemists to maintain a crucial acidic binding motif while fine-tuning the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4][8].

-

Scaffold for Combinatorial Libraries: The molecule possesses two distinct reactive handles: the secondary amine and the carboxylic acid. This enables its straightforward incorporation into peptide chains (via amide bond formation at either end) or its use as a central scaffold for diversification. Different substituents can be attached to the amine and the acid, creating a library of related compounds for high-throughput screening.

-

Introduction of 3D Character: The trend in modern drug discovery is to move away from flat, aromatic molecules towards compounds with greater three-dimensionality, which often leads to higher specificity and better pharmacological properties. The strained, non-planar azetidine ring is an excellent way to introduce this 3D character into a lead molecule.

Part 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound[9][10].

-

Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood[9][11]. Wash hands thoroughly after handling.

-

First Aid:

-

Storage: The compound should be stored under an inert atmosphere at 2-8°C[3]. This suggests sensitivity to air, moisture, or temperature, and these conditions are critical for maintaining its purity and stability over time.

Conclusion

This compound is more than just a chemical; it is a precision tool for the modern medicinal chemist. Its molecular structure, featuring a constrained azetidine ring with orthogonal functionality, offers a unique combination of rigidity, 3D character, and synthetic versatility. The predictive spectroscopic data and verification workflow detailed in this guide provide the necessary framework for its quality control, ensuring its reliable application in the synthesis of novel and complex molecules. By understanding and leveraging the specific structural attributes of this building block, researchers can accelerate the discovery and development of new therapeutic agents with improved pharmacological profiles.

References

-

Greenbook.net. (2018). Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

Fleet, G. W., & Smith, E. F. (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. PubMed. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Application to carboxylic acid-containing drugs and natural products. Retrieved from [Link]

-

Veeprho. (n.d.). (R)-3-((S)-2-amino-4-carboxybutanoyl)thiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-hydroxyazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-ethoxyazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

-

Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]

-

European Patent Office. (n.d.). Prodrug derivatives of carboxylic acid drugs. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxyazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

- 1. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 1523606-43-0|this compound|BLD Pharm [bldpharm.com]

- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

solubility of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride in Organic Solvents

Introduction

This compound is a substituted azetidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in the design of novel therapeutic agents. The solubility of this active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from the laboratory to clinical application. Understanding and quantifying its solubility is paramount for processes such as reaction optimization, purification, formulation development, and bioavailability.

This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, a predicted solubility profile in a range of common organic solvents, and detailed, field-proven methodologies for its experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound presents several key features that govern its solubility profile.

-

Azetidine Ring: The presence of a nitrogen atom in the azetidine ring allows for hydrogen bonding, contributing to solubility in polar solvents.[1]

-

Carboxylic Acid Group: The carboxylic acid moiety is a polar functional group capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.[2][3][4]

-

Isopropoxy Group: The isopropoxy group (-OCH(CH₃)₂) introduces a region of moderate lipophilicity and can act as a hydrogen bond acceptor (ether oxygen). This feature can enhance solubility in less polar solvents compared to a simple hydroxyl group.

-

Hydrochloride Salt: The molecule is a hydrochloride salt, meaning the azetidine nitrogen is protonated. This ionic character significantly increases its polarity and favors solubility in highly polar solvents, particularly water. However, in less polar organic solvents, the salt form can lead to lower solubility compared to its free base counterpart. The presence of a common ion, such as chloride from a chlorinated solvent, may also depress solubility.[5]

The interplay of these functional groups results in a molecule with both polar, ionic characteristics and non-polar regions, leading to a nuanced solubility profile across different solvent classes.

Predicted Solubility Profile

In the absence of specific experimental data in publicly available literature, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the physicochemical properties of the molecule.[1]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the presence of the carboxylic acid and azetidine nitrogen, which can engage in extensive hydrogen bonding, will dominate, leading to high solubility.[2][3][6] |